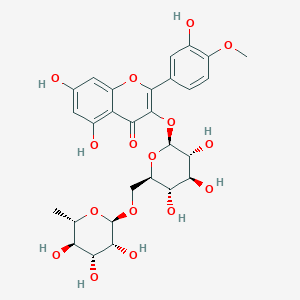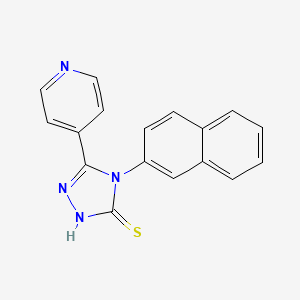
4-(naphthalen-2-yl)-3-(pyridin-4-yl)-1H-1,2,4-triazole-5(4H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(naphthalen-2-yl)-3-(pyridin-4-yl)-1H-1,2,4-triazole-5(4H)-thione is a heterocyclic compound that contains a triazole ring substituted with naphthalene and pyridine groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(naphthalen-2-yl)-3-(pyridin-4-yl)-1H-1,2,4-triazole-5(4H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of naphthalene-2-carboxaldehyde with pyridine-4-carbohydrazide in the presence of a suitable catalyst and solvent. The reaction is usually carried out under reflux conditions to facilitate the formation of the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of solvents and catalysts can be tailored to minimize environmental impact and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
4-(naphthalen-2-yl)-3-(pyridin-4-yl)-1H-1,2,4-triazole-5(4H)-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: The compound exhibits potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Materials Science: It can be used in the development of organic semiconductors and light-emitting materials.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of 4-(naphthalen-2-yl)-3-(pyridin-4-yl)-1H-1,2,4-triazole-5(4H)-thione involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit enzymes or disrupt cellular processes by binding to active sites or interacting with cellular membranes. The exact pathways and targets can vary depending on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(naphthalen-2-yl)-3-(pyridin-2-yl)-1H-1,2,4-triazole-5(4H)-thione
- 4-(naphthalen-1-yl)-3-(pyridin-4-yl)-1H-1,2,4-triazole-5(4H)-thione
- 4-(naphthalen-2-yl)-3-(pyridin-3-yl)-1H-1,2,4-triazole-5(4H)-thione
Uniqueness
4-(naphthalen-2-yl)-3-(pyridin-4-yl)-1H-1,2,4-triazole-5(4H)-thione is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity, binding affinity, and overall effectiveness in various applications.
Propiedades
Fórmula molecular |
C17H12N4S |
|---|---|
Peso molecular |
304.4 g/mol |
Nombre IUPAC |
4-naphthalen-2-yl-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H12N4S/c22-17-20-19-16(13-7-9-18-10-8-13)21(17)15-6-5-12-3-1-2-4-14(12)11-15/h1-11H,(H,20,22) |
Clave InChI |
WGSPDZRJWDJTFY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)N3C(=NNC3=S)C4=CC=NC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Racemic-(3R,3aR,7aR)-tert-butyl3-(((benzyloxy)carbonyl)amino)hexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B13063169.png)
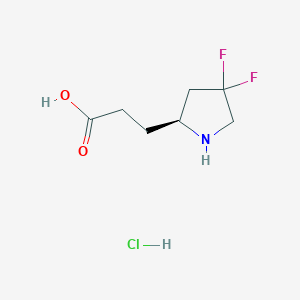

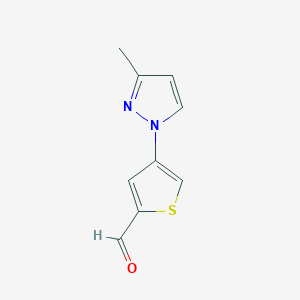
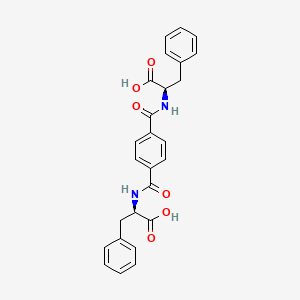

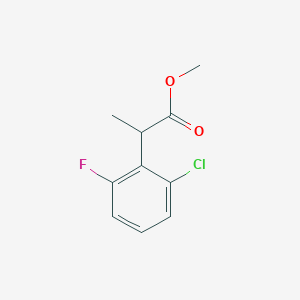
![2-[(5-Methylheptan-3-yl)amino]propan-1-ol](/img/structure/B13063202.png)
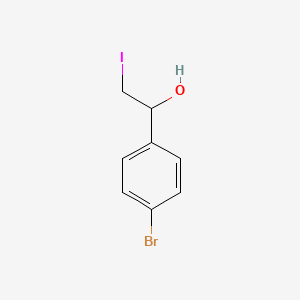
![Tert-butyl 2-(2-aminoethyl)-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B13063211.png)


![4-Methyl-1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13063225.png)
